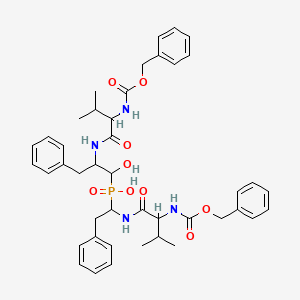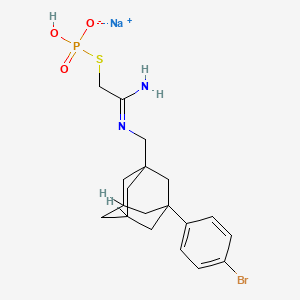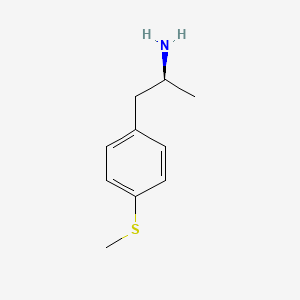
(S)-2-amino-1-(4-methylthiophenyl)-propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-1-(4-methylthiophenyl)-propane is a chiral compound with a unique structure that includes an amino group and a methylthio-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(4-methylthiophenyl)-propane typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 4-methylthiophenylacetic acid with ammonia under specific conditions to form the desired product . The reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like cuprous ions to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and environmentally friendly methods. For example, the use of catalytic reactions with sodium methyl mercaptide and p-halogenated phenylacetic acid derivatives can be employed to produce 4-methylthiophenylacetic acid, which is then converted to this compound . This method avoids the use of harmful reagents and is suitable for large-scale production.
化学反応の分析
Types of Reactions
(S)-2-amino-1-(4-methylthiophenyl)-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(S)-2-amino-1-(4-methylthiophenyl)-propane has a wide range of applications in scientific research:
作用機序
The mechanism of action of (S)-2-amino-1-(4-methylthiophenyl)-propane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, the compound can interact with receptors in the nervous system, potentially modulating neurotransmitter activity .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like thiophene and its substituted derivatives share similar structural features and exhibit comparable biological activities.
Phenylpropane derivatives: Compounds such as 2-amino-1-phenylpropane have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
(S)-2-amino-1-(4-methylthiophenyl)-propane is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This structural feature allows the compound to participate in specific reactions and interact with unique molecular targets, making it valuable for various applications in research and industry .
特性
CAS番号 |
943816-61-3 |
|---|---|
分子式 |
C10H15NS |
分子量 |
181.30 g/mol |
IUPAC名 |
(2S)-1-(4-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15NS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |
InChIキー |
OLEWMKVPSUCNLG-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CC1=CC=C(C=C1)SC)N |
正規SMILES |
CC(CC1=CC=C(C=C1)SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)

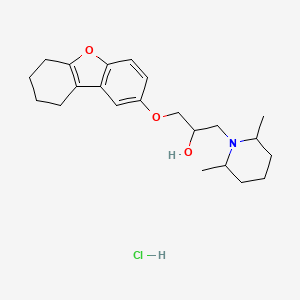
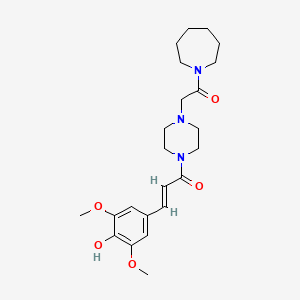
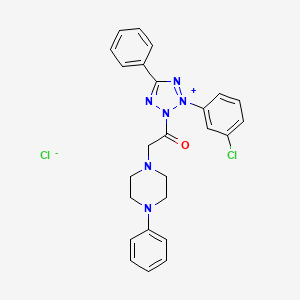
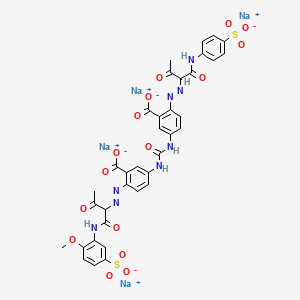
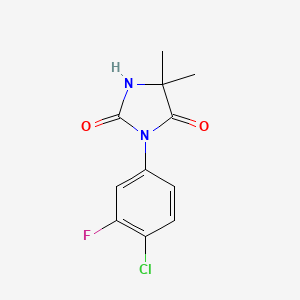
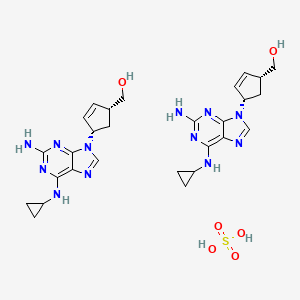
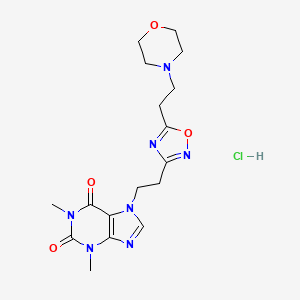
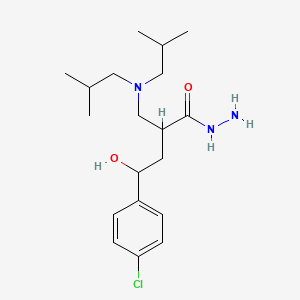
![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
